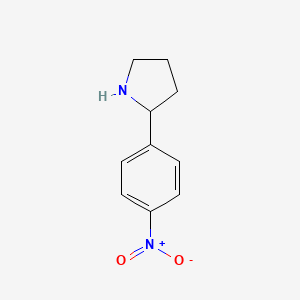
Methyl 2,6-dibromo-3,5-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,6-dibromo-3,5-dimethoxybenzoate is an organic compound with the molecular formula C10H10Br2O4 It is a derivative of benzoic acid, characterized by the presence of two bromine atoms and two methoxy groups on the benzene ring, along with a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dibromo-3,5-dimethoxybenzoate typically involves the bromination of Methyl 3,5-dimethoxybenzoate. The process can be summarized as follows:
Starting Material: Methyl 3,5-dimethoxybenzoate.
Bromination: The compound is subjected to bromination using bromine (Br) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 6 positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure efficient and scalable production. The use of automated systems can help in maintaining consistent reaction conditions and high purity of the final product.
化学反应分析
Types of Reactions: Methyl 2,6-dibromo-3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form Methyl 3,5-dimethoxybenzoate by removing the bromine atoms.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH).
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO).
Major Products:
Substitution: Formation of substituted benzoates.
Reduction: Formation of Methyl 3,5-dimethoxybenzoate.
Oxidation: Formation of Methyl 3,5-dimethoxybenzaldehyde or Methyl 3,5-dimethoxybenzoic acid.
科学研究应用
Methyl 2,6-dibromo-3,5-dimethoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the preparation of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biochemical pathways and interactions due to its unique structural features.
作用机制
The mechanism of action of Methyl 2,6-dibromo-3,5-dimethoxybenzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and methoxy groups can influence the compound’s binding affinity and specificity towards these targets.
相似化合物的比较
Methyl 3,5-dimethoxybenzoate: Lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.
Methyl 2,6-dichloro-3,5-dimethoxybenzoate: Similar structure but with chlorine atoms instead of bromine, which may result in different reactivity and biological activity.
Methyl 2,6-dibromo-4-methoxybenzoate: Differently substituted, affecting its chemical and physical properties.
Uniqueness: Methyl 2,6-dibromo-3,5-dimethoxybenzoate is unique due to the presence of both bromine atoms and methoxy groups, which confer distinct reactivity and potential biological activities. Its specific substitution pattern allows for targeted modifications and applications in various fields of research.
属性
分子式 |
C10H10Br2O4 |
|---|---|
分子量 |
353.99 g/mol |
IUPAC 名称 |
methyl 2,6-dibromo-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C10H10Br2O4/c1-14-5-4-6(15-2)9(12)7(8(5)11)10(13)16-3/h4H,1-3H3 |
InChI 键 |
SICPZMOWNXSGLP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1Br)C(=O)OC)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B12094128.png)





![N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12094151.png)


